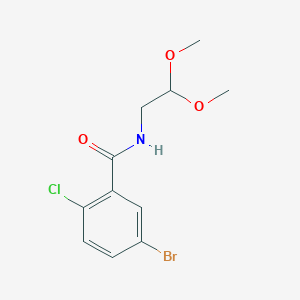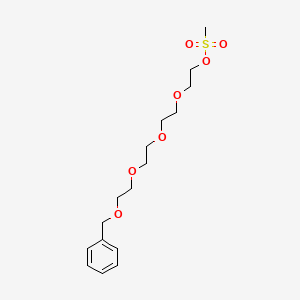
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide
Übersicht
Beschreibung
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide (5-BCN-DME) is a small molecule that has been widely used in scientific research for its ability to act as a cross-linking agent and as a tool for modifying proteins. It is an important tool for researchers to study protein-protein interactions and protein-nucleic acid interactions. 5-BCN-DME has been used in a variety of studies, ranging from protein engineering to drug development.
Wirkmechanismus
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide acts as a cross-linking agent by forming a covalent bond between two proteins or between a protein and a nucleic acid. This covalent bond is formed when the two molecules come into contact with each other and the reaction is catalyzed by a base such as sodium hydride. The covalent bond formed between the two molecules is then stabilized by a protecting group such as tert-butyloxycarbonyl (BOC).
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective cross-linking agent for proteins, allowing researchers to study protein-protein interactions and protein-nucleic acid interactions. It has also been shown to be an effective tool for modifying proteins to create drug-like molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use reagent and can be used in a variety of applications. It is also a relatively safe reagent and can be used in a variety of laboratory experiments. However, there are some limitations to its use. 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide is not very stable and can be degraded by light and heat. It can also be difficult to purify and can be toxic in high concentrations.
Zukünftige Richtungen
The use of 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide in scientific research is an active area of research and there are many potential future directions. These include the development of new methods for synthesizing 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide, the development of new methods for using it to modify proteins, and the development of new applications for it in drug development and protein engineering. Additionally, further research is needed to understand the biochemical and physiological effects of 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide and to optimize its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide has been used in a variety of scientific research applications, including protein engineering, drug development, and protein-nucleic acid interactions. In protein engineering, 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide is used to introduce a cross-linking agent into proteins to study their structure and function. In drug development, 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide is used to modify proteins to create drug-like molecules. In protein-nucleic acid interactions, 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide is used to modify proteins to create DNA-binding proteins.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-16-10(17-2)6-14-11(15)8-5-7(12)3-4-9(8)13/h3-5,10H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPXKQQMCZZCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B3139396.png)
![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate](/img/structure/B3139401.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide](/img/structure/B3139412.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-fluorobenzenaminium iodide](/img/structure/B3139418.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide](/img/structure/B3139425.png)
![1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B3139428.png)
![1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole](/img/structure/B3139436.png)
![tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate](/img/structure/B3139437.png)

![Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate](/img/structure/B3139444.png)


![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)
![1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3139487.png)